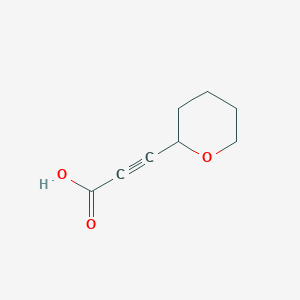

3-(Oxan-2-yl)prop-2-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the preparation of 3-oxo-9-azabicyclo [3.3.1]nonane-N-oxyl (3-oxo-ABNO) and the sequential coupling-cyclization to form (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives . These methods demonstrate the versatility of organic synthesis in creating a wide variety of structures, which could be applied to the synthesis of 3-(Oxan-2-yl)prop-2-ynoic acid by modifying existing protocols or developing new ones.

Molecular Structure Analysis

The molecular structure of organic compounds can be determined using techniques such as X-ray diffraction, as demonstrated for AOEMHA , and vibrational spectroscopy, as used for the analysis of 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid . These methods provide detailed information about the geometry and conformation of molecules, which is essential for understanding the properties and reactivity of 3-(Oxan-2-yl)prop-2-ynoic acid.

Chemical Reactions Analysis

The reactivity of organic compounds can be explored through various chemical reactions. For instance, the aerobic oxidation of alcohols catalyzed by 3-oxo-ABNO and the oxidative aminomercuriation of prop-2-ynol showcase the diverse reactivity of organic molecules. These studies can shed light on the potential reactions that 3-(Oxan-2-yl)prop-2-ynoic acid might undergo, such as oxidation or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. The nonlinear optical (NLO) properties of certain compounds , as well as their ability to form hydrogen bonds and other intermolecular interactions , are important characteristics that can be studied. The fluorogenic properties of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate also highlight the potential for 3-(Oxan-2-yl)prop-2-ynoic acid to be used in analytical applications.

Scientific Research Applications

Photoremovable Protecting Groups

3-(Oxan-2-yl)prop-2-ynoic acid derivatives have been investigated for their potential use as photoremovable protecting groups. In a study, it was found that certain carboxylic acid esters of this type react with hydrogen or electron donors upon exposure to light, releasing corresponding acids and other by-products (Literák, Hroudná, & Klán, 2008).

Atmospheric Chemistry

In atmospheric chemistry, derivatives of 3-(Oxan-2-yl)prop-2-ynoic acid, such as oxalic acid, have been studied. Research shows that oxalic acid constitutes a significant portion of dicarboxylic acids in the atmosphere, influencing environmental and atmospheric chemistry (Martinelango, Dasgupta, & Al-Horr, 2007).

Nanomaterial Surface Engineering

Another application involves the surface engineering of metal-oxide nanomaterials using prop-2-ynoic acid derivatives. This method involves a two-step functionalization process, offering a novel approach for modifying metal oxide surfaces (He, Janzen, Bai, & Teplyakov, 2019).

Electro-Fenton Processes

Derivatives like oxalic and oxamic acids have been studied in the context of the electro-Fenton process for environmental remediation. These studies focus on the degradation of these acids using advanced oxidation processes (Garcia-Segura, Brillas, Cornejo-Ponce, & Salazar, 2016).

Pharmaceutical Ingredient Quality Control

In pharmaceuticals, derivatives of 3-(Oxan-2-yl)prop-2-ynoic acid have been analyzed for quality control purposes. Analytical methods were employed to control the quality of active pharmaceutical ingredients derived from these compounds (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Luminescence in Metal-Organic Frameworks

The application of 3-(Oxan-2-yl)prop-2-ynoic acid derivatives in the development of low-dimensional metal-organic frameworks with tunable near-infrared luminescence is another area of research. This has implications for sensors and materials science (Zheng et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

3-(oxan-2-yl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h7H,1-3,6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXBNVRLNBVQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-2-yl)prop-2-ynoic acid | |

CAS RN |

1339082-05-1 |

Source

|

| Record name | 3-(oxan-2-yl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)

![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2502019.png)

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)

![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)

![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)